methyl 4-methyl-2-oxocyclohexane-1-carboxylate
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Overview
Description
Methyl 4-methyl-2-oxocyclohexane-1-carboxylate is an organic compound with the molecular formula C9H14O3. It is a derivative of cyclohexane, featuring a methyl group and an oxo group on the cyclohexane ring, along with a carboxylate ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-methyl-2-oxocyclohexane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with methyl chloroformate in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic acyl substitution, resulting in the formation of the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale batch reactions. The process may include the use of continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-2-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Methyl 4-methyl-2-oxocyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of bioactive compounds with potential therapeutic applications.
Industry: The compound is utilized in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism by which methyl 4-methyl-2-oxocyclohexane-1-carboxylate exerts its effects involves its interaction with various molecular targets. The oxo group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid and alcohol, which can further participate in biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-oxocyclohexane-1-carboxylate: Similar structure but lacks the methyl group on the cyclohexane ring.
Ethyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate: Contains an additional double bond in the cyclohexane ring.
Methyl 2-oxo-1-cycloheptanecarboxylate: Features a seven-membered ring instead of a six-membered ring.
Uniqueness
Methyl 4-methyl-2-oxocyclohexane-1-carboxylate is unique due to the presence of both a methyl group and an oxo group on the cyclohexane ring, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
CAS No. |
122801-17-6 |
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Molecular Formula |
C9H14O3 |
Molecular Weight |
170.2 |
Purity |
95 |
Origin of Product |
United States |
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